![molecular formula C12H28N2O8S3 B14344911 Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate CAS No. 91921-25-4](/img/structure/B14344911.png)
Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate is a chemical compound with the molecular formula C₁₂H₂₈N₂O₈S₃. It is characterized by the presence of sulfonium groups, which are sulfur-containing cations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate typically involves the reaction of dimethyl sulfide with 3-amino-3-carboxypropyl groups under controlled conditions. The reaction is carried out in the presence of a suitable oxidizing agent to facilitate the formation of the sulfonium ion. The reaction conditions, such as temperature, pH, and solvent, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate undergoes various chemical reactions, including:
Oxidation: The sulfonium group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The amino and carboxypropyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate involves its interaction with molecular targets such as enzymes and proteins. The sulfonium group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Trimethylsulfonium iodide
- Dimethylsulfonium methyl sulfate
- S-adenosylmethionine
Uniqueness
Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate is unique due to its specific combination of amino, carboxypropyl, and sulfonium groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
91921-25-4 |
|---|---|
Molecular Formula |
C12H28N2O8S3 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
(3-amino-3-carboxypropyl)-dimethylsulfanium;sulfate |
InChI |
InChI=1S/2C6H13NO2S.H2O4S/c2*1-10(2)4-3-5(7)6(8)9;1-5(2,3)4/h2*5H,3-4,7H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
JGOIESNNIPSQAT-UHFFFAOYSA-N |
Canonical SMILES |
C[S+](C)CCC(C(=O)O)N.C[S+](C)CCC(C(=O)O)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



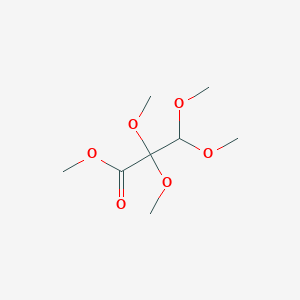
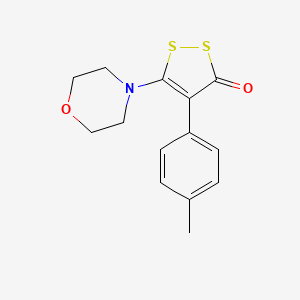
![Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14344857.png)
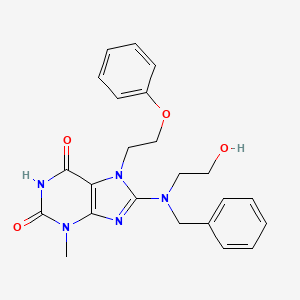
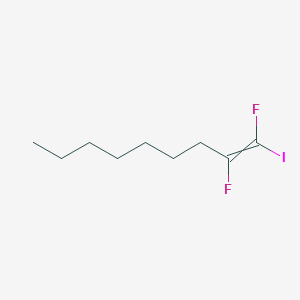
![2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine](/img/structure/B14344877.png)
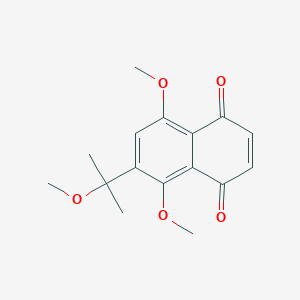
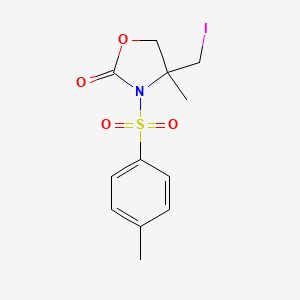
![2,2'-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14344893.png)

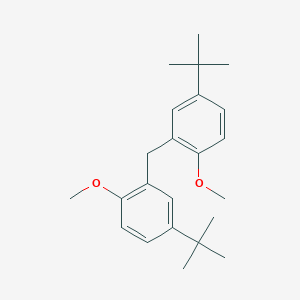

![2-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B14344909.png)
